molecular formula C21H23N3OS B12481463 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide

Cat. No.: B12481463
M. Wt: 365.5 g/mol
InChI Key: SRALTXIYHBMTFY-UHFFFAOYSA-N
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Description

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide is a complex organic compound that features a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe to study cellular processes.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The quinazoline ring system can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

2-(2-methylquinazolin-4-yl)sulfanyl-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C21H23N3OS/c1-4-19(20(25)22-14(2)16-10-6-5-7-11-16)26-21-17-12-8-9-13-18(17)23-15(3)24-21/h5-14,19H,4H2,1-3H3,(H,22,25)

InChI Key

SRALTXIYHBMTFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=NC3=CC=CC=C32)C

Origin of Product

United States

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